2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol
Description
2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a propanol group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Properties
IUPAC Name |
2-[1-(1,3-thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-11(2,14)9-4-3-6-13(9)8-10-12-5-7-15-10/h5,7,9,14H,3-4,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMVNXMCWCKWRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN1CC2=NC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol typically involves the formation of the thiazole and pyrrolidine rings followed by their coupling. One common method involves the reaction of 2-bromo-1-(1,3-thiazol-2-yl)ethanone with pyrrolidine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the thiazole ring under basic conditions.
Major Products Formed
Oxidation: Formation of 2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-one.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]ethanol: Similar structure but with an ethanol group instead of propanol.
2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]butan-2-ol: Similar structure but with a butanol group instead of propanol.
2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]methanol: Similar structure but with a methanol group instead of propanol.
Uniqueness
2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both thiazole and pyrrolidine rings enhances its potential for diverse interactions with biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
